molecular formula C11H13NO B1275282 N-(4-methoxybenzyl)prop-2-yn-1-amine CAS No. 98729-72-7

N-(4-methoxybenzyl)prop-2-yn-1-amine

Cat. No.: B1275282
CAS No.: 98729-72-7
M. Wt: 175.23 g/mol
InChI Key: JZGHMJGUTONMCK-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)prop-2-yn-1-amine is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a methoxybenzyl group attached to a prop-2-yn-1-amine moiety

Scientific Research Applications

N-(4-methoxybenzyl)prop-2-yn-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Future research could focus on the synthesis, chemical reactions, and potential applications of “N-(4-methoxybenzyl)prop-2-yn-1-amine”. Given the biological activity of related propargylamines, this compound could have potential uses in medicinal chemistry .

Mechanism of Action

Target of Action

It is suggested that when appended to a ligand or pharmacophore through its amine linker, this compound allows for uv light-induced covalent modification of a biological target .

Mode of Action

It is known that compounds with a prop-2-yn-1-yl group can undergo reactions at the benzylic position . This suggests that N-(4-methoxybenzyl)prop-2-yn-1-amine may interact with its targets through a similar mechanism, potentially leading to changes in the target’s function.

Biochemical Pathways

It is known that propargylamine derivatives can be used against neurodegenerative disorders like parkinson’s and alzheimer’s diseases . This suggests that this compound may have potential effects on pathways related to these conditions.

Result of Action

It is suggested that this compound allows for uv light-induced covalent modification of a biological target , which could lead to changes in the target’s function and potentially have downstream effects on cellular processes.

Action Environment

It is known that the reaction of n,n-dialkyl-substituted 2-alkynylamines with et2zn catalyzed by the ti(i-opr)4–etmgbr system results in the selective formation of 2-zincoethylzincation products . This suggests that the reaction environment, including the presence of certain catalysts and reactants, could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

N-(4-Methoxybenzyl)prop-2-yn-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in carbocyclization reactions catalyzed by transition metals such as titanium and magnesium . These interactions can lead to the formation of heterocyclic compounds, which are important in the synthesis of biologically active molecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes involved in carbocyclization can alter the production of key metabolites, thereby impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to participate in carbocyclization reactions suggests that it can form stable complexes with transition metals, facilitating the formation of new chemical bonds . These interactions can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo carbocyclization reactions under specific conditions, which may affect its long-term stability and impact on cellular function . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects observed in studies indicate that the compound’s impact on cellular processes is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution patterns are important for understanding its overall impact on cellular function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function . Understanding its localization is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)prop-2-yn-1-amine typically involves the reaction of 4-methoxybenzylamine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of N-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)propan-2-amine: Similar structure but with a saturated carbon chain.

    4-methoxybenzylamine: Lacks the alkyne group present in N-(4-methoxybenzyl)prop-2-yn-1-amine.

    N-(4-methoxybenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine: Contains additional functional groups and a more complex structure.

Uniqueness

This compound is unique due to the presence of both a methoxybenzyl group and a prop-2-yn-1-amine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h1,4-7,12H,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHMJGUTONMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406051
Record name STK511465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98729-72-7
Record name STK511465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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